molecular formula C10H13NO2 B556592 3-Methyl-L-phenylalanine CAS No. 114926-37-3

3-Methyl-L-phenylalanine

Cat. No. B556592
M. Wt: 179.22 g/mol
InChI Key: JZRBSTONIYRNRI-VIFPVBQESA-N
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Description

3-Methyl-L-phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) has been developed . The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The molecular formula of 3-Methyl-L-phenylalanine is C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .

Scientific Research Applications

1. Biosynthesis of L-Phenylalanine in E. Coli

  • Application Summary: 3-Methyl-L-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules .
  • Methods of Application: The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine . The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .
  • Results: The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S . The engineered E. coli could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

2. Production of L-Phenylalanine Through Multi-Enzyme Reaction System

  • Application Summary: 3-Methyl-L-phenylalanine is used in the production of L-Phenylalanine by identifying key enzymes through a multi-enzyme reaction system .
  • Methods of Application: The absolute concentrations of six enzymes (AroK, AroL, AroA, AroC, PheA, and TyrB) involved in the shikimate (SHIK) pathway were determined by a quantitative proteomics approach and in vitro enzyme titration experiments .
  • Results: The yield of phenylalanine increased 3.0 and 2.1 times when the concentrations of shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) were increased 2.5 times .

3. Identification of N-acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine Derivatives

  • Application Summary: 3-Methyl-L-phenylalanine finds its application in the identification of N-acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine derivatives and their orally active prodrug esters as dual-acting alpha4-beta1 and alpha4-beta7 receptor antagonists .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

4. Production of Trans-Cinnamic Acid

  • Application Summary: 3-Methyl-L-phenylalanine is used in the production of trans-cinnamic acid, an antioxidant molecule, through a multi-enzyme reaction system .
  • Methods of Application: The Pl-pal-harboring E. coli strain was used as a whole-cell biocatalyst to produce trans-cinnamic acid from L-phenylalanine .
  • Results: The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively, after the cells were repeatedly utilized 7 times .

5. Synthesis of N-Methyl L-Phenylalanine

  • Application Summary: 3-Methyl-L-phenylalanine is used in the synthesis of N-Methyl L-Phenylalanine, which is used in the total synthesis of natural pepticinnamin E .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

6. Synthesis of Methyl L-Phenylalaninate

  • Application Summary: 3-Methyl-L-phenylalanine is used in the synthesis of methyl L-phenylalaninate, a compound with potential pharmaceutical applications .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

7. Systematic Engineering for Efficient Biosynthesis of L-Phenylalanine

  • Application Summary: 3-Methyl-L-phenylalanine is used in the systematic engineering for efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
  • Methods of Application: The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .
  • Results: The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S . The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

8. Quantitative Pyrrole Protection of L-Phenylalanine

  • Application Summary: 3-Methyl-L-phenylalanine is used in the quantitative pyrrole protection of L-phenylalanine in aqueous media .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

9. Interaction Study of L-Phenylalanine

  • Application Summary: 3-Methyl-L-phenylalanine is used in the interaction study of L-phenylalanine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

10. Phenylalanine Ammonia-Lyases

  • Application Summary: 3-Methyl-L-phenylalanine is used in the study of phenylalanine ammonia-lyases .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, L-Phenylalanine methyl ester hydrochloride, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .

Future Directions

The use of L-phenylalanine and its derivatives in drug delivery is a promising area of research . For instance, the L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . Several drugs and prodrugs designed as LAT1 substrates have been developed to improve targeted delivery into the brain and cancer cells .

properties

IUPAC Name

(2S)-2-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBSTONIYRNRI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921552
Record name 3-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-L-phenylalanine

CAS RN

114926-37-3
Record name 3-Methyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Sidduri, JW Tilley, J Lou, N Tare, G Cavallo… - Bioorganic & medicinal …, 2013 - Elsevier
N-Acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine derivatives of type 4 were designed to replace the 2,6-dichlorobenzoylamine portion of compound 1 in order to identify novel …
Number of citations: 7 www.sciencedirect.com
Q Zhang, W Zheng, Z Song, Q Zhang, L Yang… - ACS Synthetic …, 2023 - ACS Publications
… active sites including N346 and C348 have been screened for variants incorporating 3-iodo-l-phenylalanine (3-I-Phe), 3-benzothienyl-l-alanine (Bta), and 3-methyl-l-phenylalanine (3-…
Number of citations: 1 pubs.acs.org
T Yamada, M Yagita, Y Kobayashi… - The Journal of …, 2018 - ACS Publications
Total synthesis of bottromycin A 2 can be accomplished through a diastereoselective Mannich reaction of a chiral sulfinamide, mercury-mediated intermolecular amidination, and …
Number of citations: 22 pubs.acs.org
L Behring, G Ruiz-Gómez, C Trapp… - Journal of Medicinal …, 2023 - ACS Publications
… The stereochemical purity was checked via NMR spectroscopy after coupling of 3-methyl-l-phenylalanine at P2 [compound 25 (Figure 4A)]. Even though the signals of the two …
Number of citations: 4 pubs.acs.org
RS Peinado, RJ Eberle, CC Pacca, RK Arni… - Virus Research, 2022 - Elsevier
Arboviruses are transmitted by arthropods (arthropod-borne virus) which can be mosquitoes or other hematophagous arthropods, in which their life cycle occurs before transmission to …
Number of citations: 4 www.sciencedirect.com

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